molecular formula C9H10O4 B14676003 2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione CAS No. 39510-96-8

2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione

Cat. No.: B14676003
CAS No.: 39510-96-8
M. Wt: 182.17 g/mol
InChI Key: FFVUBLPMMCXBMH-UHFFFAOYSA-N
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Description

2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione is a chemical compound with the molecular formula C9H10O4. This compound is a derivative of cyclohexa-2,5-diene-1,4-dione, which is known for its applications in various fields, including medicinal chemistry and materials science. The presence of methoxymethoxy and methyl groups in its structure imparts unique chemical properties that make it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroquinones.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products

The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

    Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components, leading to various biochemical effects. The compound can undergo redox reactions, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can trigger apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent. The molecular targets and pathways involved include caspase activation and the cleavage of poly (ADP-ribose) polymerase (PARP) proteins.

Comparison with Similar Compounds

2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds, such as:

These compounds share a similar quinone core structure but differ in their substituents, which influence their chemical properties and biological activities

Properties

CAS No.

39510-96-8

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

2-(methoxymethoxymethyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C9H10O4/c1-12-6-13-5-7-4-8(10)2-3-9(7)11/h2-4H,5-6H2,1H3

InChI Key

FFVUBLPMMCXBMH-UHFFFAOYSA-N

Canonical SMILES

COCOCC1=CC(=O)C=CC1=O

Origin of Product

United States

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